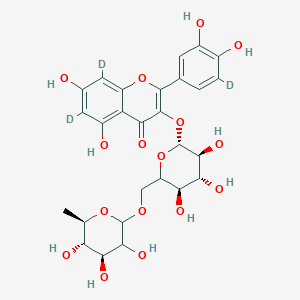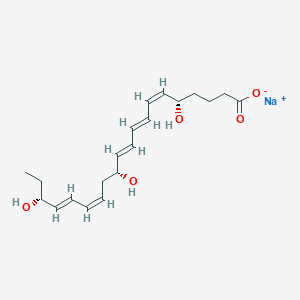
Resolvin E1 Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Resolvin E1 Sodium Salt is a derivative of Resolvin E1, an omega-3 eicosapentaenoic acid (EPA)-derived lipid mediator. Resolvin E1 is known for its potent anti-inflammatory and pro-resolving actions, playing a crucial role in the resolution of inflammation and restoration of tissue homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Resolvin E1 is synthesized from eicosapentaenoic acid (EPA) through a series of enzymatic reactions. The process involves the conversion of EPA to 18R-hydroxy-EPA by aspirin-acetylated cyclooxygenase-2 (COX-2) and subsequent conversion to Resolvin E1 by 5-lipoxygenase (5-LOX) and 12/15-lipoxygenase (12/15-LOX) .
Industrial Production Methods: Industrial production of Resolvin E1 Sodium Salt involves the extraction of EPA from marine sources, followed by its enzymatic conversion to Resolvin E1. The final step includes the neutralization of Resolvin E1 with sodium hydroxide to form this compound .
Análisis De Reacciones Químicas
Types of Reactions: Resolvin E1 Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of Resolvin E1 .
Aplicaciones Científicas De Investigación
Resolvin E1 Sodium Salt has a wide range of scientific research applications:
Chemistry:
- Used as a model compound to study lipid mediator pathways and their roles in inflammation resolution .
Biology:
- Investigated for its role in modulating immune cell functions, including leukocyte recruitment and platelet aggregation .
Medicine:
- Explored for its therapeutic potential in treating inflammatory diseases such as colitis, periodontitis, and cardiovascular diseases .
- Studied for its ability to promote tissue repair and regeneration, particularly in dental pulp and bone marrow stem cells .
Industry:
Mecanismo De Acción
Resolvin E1 Sodium Salt exerts its effects through several molecular targets and pathways:
Leukocyte Modulation: Regulates the expression of adhesion molecules on neutrophils and monocytes, reducing leukocyte recruitment to inflamed tissues.
Platelet Aggregation: Inhibits platelet aggregation by blocking ADP-stimulated and thromboxane receptor agonist-stimulated pathways.
NF-κB Pathway: Inhibits the nuclear translocation of NF-κB, reducing the expression of pro-inflammatory genes
Comparación Con Compuestos Similares
Resolvin E1 Sodium Salt is unique among lipid mediators due to its potent anti-inflammatory and pro-resolving actions. Similar compounds include:
Resolvin D1: Derived from docosahexaenoic acid (DHA), known for its anti-inflammatory properties.
Protectin D1: Another DHA-derived mediator with neuroprotective and anti-inflammatory effects.
Lipoxin A4: Derived from arachidonic acid, acts as an endogenous “stop” signal for inflammation.
This compound stands out due to its specific actions on leukocytes and platelets, as well as its ability to inhibit NF-κB signaling .
Propiedades
Fórmula molecular |
C20H29NaO5 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
sodium;(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoate |
InChI |
InChI=1S/C20H30O5.Na/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25;/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25);/q;+1/p-1/b4-3+,9-5-,11-8+,12-6+,13-7-;/t17-,18+,19-;/m1./s1 |
Clave InChI |
WUXDCPCRUFHVSO-AANQWZQHSA-M |
SMILES isomérico |
CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)[O-])O)O)O.[Na+] |
SMILES canónico |
CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)[O-])O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


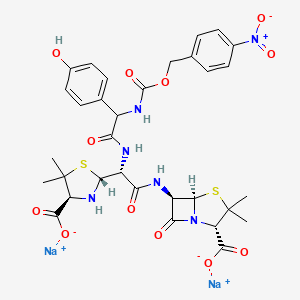
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)

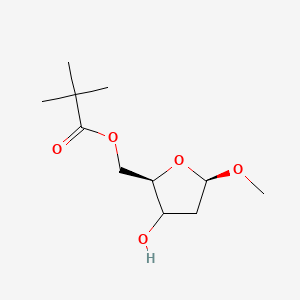
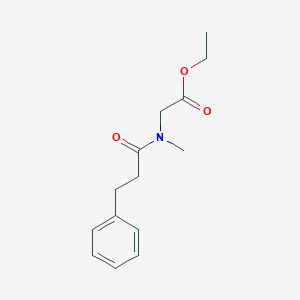
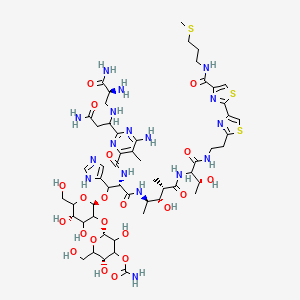
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)
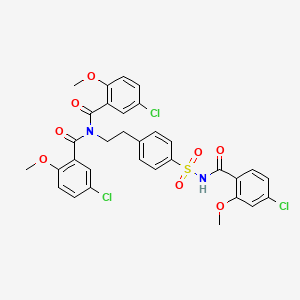
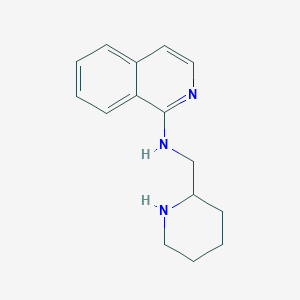
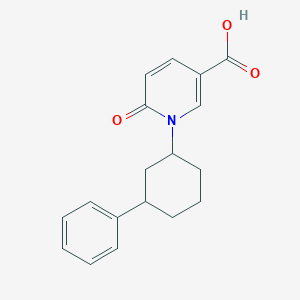
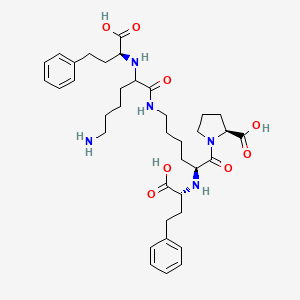
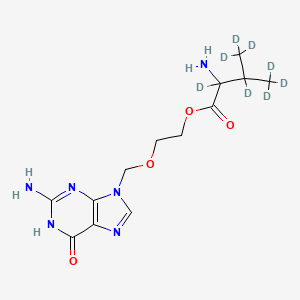
![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)
